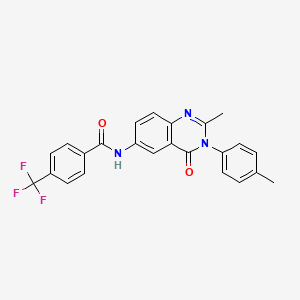
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H18F3N3O2 and its molecular weight is 437.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide is a compound belonging to the quinazolinone family, notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a quinazolinone core with a methyl group and a p-tolyl substituent, along with a trifluoromethylbenzamide moiety. The molecular formula is C22H18F3N3O, indicating the presence of nitrogen, oxygen, and fluorine functional groups that contribute to its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | C22H18F3N3O |
| Molecular Weight | 403.39 g/mol |
| CAS Number | 1105236-32-5 |
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have shown that modifications in the structure can enhance efficacy against various cancer cell lines. For instance, compounds with similar structural features have demonstrated cytotoxic effects on human cancer cells by inducing apoptosis and inhibiting cell proliferation.
A study highlighted the effectiveness of quinazoline derivatives in targeting specific signaling pathways involved in cancer progression. The mechanism of action often involves the inhibition of kinases that are crucial for tumor growth and survival .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural components may enhance interactions with microbial targets, leading to effective inhibition of bacterial growth. For example, derivatives of quinazoline have been evaluated for their activity against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness depending on the specific substitution patterns on the quinazoline core.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, quinazoline derivatives have been investigated for their anti-inflammatory effects. The presence of functional groups such as trifluoromethyl can influence the compound's ability to modulate inflammatory pathways. In vitro assays have shown that these compounds can reduce pro-inflammatory cytokine production in activated immune cells .
Case Studies
- Anticancer Activity : A study conducted on a series of quinazoline derivatives revealed that those containing trifluoromethyl groups exhibited enhanced potency against breast cancer cell lines (MCF-7). The IC50 values were significantly lower compared to non-fluorinated analogs, suggesting that fluorination plays a critical role in enhancing biological activity.
- Antimicrobial Efficacy : In another study assessing the antimicrobial properties of various quinazoline derivatives, this compound was found to inhibit the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for antibiotic development.
The synthesis of this compound typically involves multi-step organic reactions starting from anthranilic acid derivatives. Key steps include:
- Formation of Quinazolinone Core : Cyclization reactions involving anthranilic acid and appropriate aldehydes or ketones.
- Substitution Reactions : Introduction of p-tolyl and trifluoromethyl groups through electrophilic aromatic substitution.
The mechanism of action is largely dependent on the biological target. For anticancer activity, it is hypothesized that the compound interferes with kinase signaling pathways critical for cell cycle regulation. For antimicrobial effects, it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Eigenschaften
IUPAC Name |
N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2/c1-14-3-10-19(11-4-14)30-15(2)28-21-12-9-18(13-20(21)23(30)32)29-22(31)16-5-7-17(8-6-16)24(25,26)27/h3-13H,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNKEMJDXHYPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














